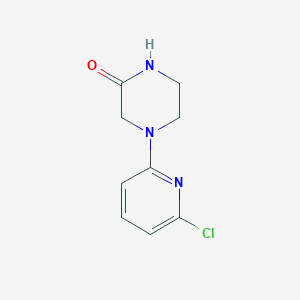

4-(6-Chloropyridin-2-yl)piperazin-2-one

Descripción

Propiedades

IUPAC Name |

4-(6-chloropyridin-2-yl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O/c10-7-2-1-3-8(12-7)13-5-4-11-9(14)6-13/h1-3H,4-6H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTGUAQDULRNDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=NC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloropyridin-2-yl)piperazin-2-one typically involves the reaction of 6-chloropyridine-2-carboxylic acid with piperazine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or dimethylformamide (DMF) to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the product. The final compound is typically purified through recrystallization or chromatographic techniques.

Análisis De Reacciones Químicas

Types of Reactions

4-(6-Chloropyridin-2-yl)piperazin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced piperazine derivatives.

Substitution: Formation of substituted piperazin-2-one derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Muscarinic Acetylcholine Receptor Modulation

Recent studies have highlighted the role of 4-(6-Chloropyridin-2-yl)piperazin-2-one as a positive allosteric modulator of the M3 muscarinic acetylcholine receptor (mAChR). Research indicates that compounds with similar structures can enhance the receptor's response to acetylcholine, potentially leading to therapeutic applications in treating conditions related to cholinergic dysfunctions such as Alzheimer's disease and other cognitive disorders .

Dopamine Receptor Interaction

This compound has also been investigated for its affinity towards dopamine receptors, specifically the D4 subtype. Structural modifications have been made to enhance selectivity and binding affinity, which are crucial for developing treatments for psychiatric disorders such as schizophrenia. The design of ligands that selectively target D4 receptors while minimizing interactions with D2 receptors is an ongoing area of research .

Case Study 1: Structure-Activity Relationship Studies

A comprehensive structure-activity relationship (SAR) study demonstrated that modifications on the piperazine ring and the chloropyridine moiety significantly affect the pharmacological profile of related compounds. For instance, analogs of this compound have shown varying degrees of activity on mAChRs, elucidating the importance of specific functional groups in modulating receptor activity .

Case Study 2: In Vivo Evaluations

In vivo studies have been conducted to evaluate the effects of this compound on isolated smooth muscle tissues from rat bladders. The results indicated that certain derivatives could enhance muscle contraction, suggesting potential applications in urological therapies .

Potential Therapeutic Uses

The pharmacological properties of this compound suggest several therapeutic avenues:

- Cognitive Enhancers : Due to its action on mAChRs, it may be explored as a candidate for cognitive enhancement in neurodegenerative diseases.

- Antipsychotic Agents : Its interaction with D4 dopamine receptors positions it as a potential treatment for schizophrenia and related disorders.

Mecanismo De Acción

The mechanism of action of 4-(6-Chloropyridin-2-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize the properties of 4-(6-chloropyridin-2-yl)piperazin-2-one, a comparative analysis with structurally or functionally related compounds is provided below:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Structural Modifications and Bioactivity: Piperazinone vs. Morpholine: Replacing the piperazinone ring in this compound with morpholine (as in 4-(6-chloropyridin-2-yl)morpholine) reduces molecular weight and alters ring oxidation states. Morpholine’s oxygen atom may enhance solubility but reduce hydrogen-bonding capacity compared to the ketone in piperazinone . Pyridine vs. Pyridazine: The pyridazine derivative (3-chloro-6-(4-pyridin-2-ylpiperazin-1-yl)pyridazine) exhibits analgesic activity, likely due to its electron-deficient aromatic system, which enhances interactions with inflammatory targets like cyclooxygenase .

Cytotoxicity and Substituent Effects: The imidazo[4,5-b]pyridine derivative (C₂₂H₂₃Cl₂N₇) shows higher molecular weight (460.37 vs. 211.65) and dual chloro substituents, which may improve DNA intercalation or kinase inhibition compared to the simpler piperazinone scaffold . Substitutions with thiourea or guanidine in this compound derivatives enhance cytotoxicity, possibly via increased hydrogen bonding with cellular targets .

Diverse Applications: While this compound derivatives focus on oncology, thienopyrimidine-piperazine hybrids (e.g., tert-butyl 4-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate) are optimized for brain imaging via PET, highlighting the role of lipophilic groups (e.g., thieno rings) in blood-brain barrier penetration .

Synthetic Flexibility: The piperazinone core allows modular synthesis. For example, coupling with aldehydes (e.g., 6-chloropicolinaldehyde) introduces cyanoacrylamide groups, as seen in compound 13g, which may improve target selectivity .

Actividad Biológica

4-(6-Chloropyridin-2-yl)piperazin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by a piperazine ring substituted with a chloropyridine moiety. Its synthesis typically involves the reaction of 6-chloropyridine-2-carboxylic acid with piperazine, often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane or dimethylformamide (DMF) .

Antimicrobial Properties

This compound has shown promising antimicrobial activity. Studies indicate that it can inhibit the activity of enzymes involved in bacterial cell wall synthesis, suggesting potential as an antibacterial agent .

Table 1: Antimicrobial Activity Data

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that suggest it may serve as a lead compound for anticancer drug development.

Case Study: Cytotoxicity Against Hepatocellular Carcinoma (HCC)

In a study involving HCC cell lines (HUH7 and AKH12), this compound exhibited significant cytotoxicity, reducing cell viability below the toxic dose threshold (TD50). The mechanism appears to involve apoptosis induction, which warrants further investigation into its use as a therapeutic agent for liver cancer .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | TD50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HUH7 | 20 | Apoptosis induction | |

| AKH12 | 18 | Apoptosis induction | |

| UW228-2 | 25 | Cell cycle arrest |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may modulate signaling pathways related to cellular proliferation and apoptosis through binding interactions with enzymes and receptors.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, affecting cellular functions.

- Receptor Binding : It has shown potential in binding to dopamine receptors, indicating possible applications in neuropharmacology .

Applications in Drug Discovery

Given its biological properties, this compound is being explored for various therapeutic applications:

- Antimicrobial Agents : Development of new antibiotics targeting resistant strains.

- Anticancer Drugs : Further research into its efficacy against different cancer types could lead to novel treatments.

Q & A

Q. Basic Research Focus

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : For skin contact, wash immediately with water for 15 minutes; seek medical attention if irritation persists .

Contradiction Note : While some protocols recommend vacuuming spills, others emphasize containment with absorbents. Validate based on institutional guidelines .

How can computational tools predict the biological activity of this compound?

Advanced Research Focus

Molecular docking (e.g., AutoDock Vina) and MD simulations can model interactions with targets like MDM2, a protein implicated in cancer. For example:

- Binding Affinity : The chloropyridinyl group may occupy hydrophobic pockets in MDM2, similar to Nutlin-3 derivatives .

- SAR Analysis : Substituents on the piperazin-2-one ring influence steric and electronic compatibility with binding sites .

Methodological Tip : Validate predictions using competitive fluorescence polarization assays with recombinant MDM2/MDM4 proteins .

What analytical techniques are recommended for characterizing purity and structure?

Q. Basic Research Focus

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98% for pharmacological studies) .

- NMR : Key peaks for piperazin-2-one include δ 3.5–4.0 ppm (piperazine protons) and δ 7.2–8.0 ppm (chloropyridinyl protons) .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 226.0372 (calculated for C₉H₁₀ClN₃O) .

Advanced Tip : Pair LC-MS with ion mobility spectrometry to resolve isomeric impurities .

How do structural modifications to the chloropyridinyl group impact pharmacological activity?

Q. Advanced Research Focus

- Electron-Withdrawing Effects : The 6-chloro substituent enhances electrophilicity, potentially improving binding to targets like kinases or MDM2 .

- Substitution Patterns : Replacing chlorine with bulkier groups (e.g., CF₃) may alter solubility and logP, affecting bioavailability .

Validation Strategy : Synthesize analogs (e.g., 6-fluoro or 6-bromo derivatives) and compare IC₅₀ values in cell-based assays .

How should researchers address discrepancies in synthetic yields reported across studies?

Q. Advanced Research Focus

- Parameter Screening : Use Design of Experiments (DoE) to test variables (e.g., solvent, temperature, catalyst loading) .

- Side Reaction Analysis : Characterize byproducts via GC-MS or NMR to identify competing pathways (e.g., hydrolysis of chloropyridine) .

Case Study : A 20% yield difference between dichloromethane and DMF as solvents could stem from solvation effects on transition states .

What environmental precautions are necessary for disposing of this compound?

Q. Basic Research Focus

- Ecotoxicity : Avoid release into waterways; the compound may bioaccumulate due to moderate logP (~2.5) .

- Waste Treatment : Incinerate at >1000°C with alkaline scrubbers to neutralize HCl byproducts .

Regulatory Note : Follow EPA guidelines for halogenated waste (RCRA code D003) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.